molecular formula C16H21Cl3O4 B14700785 Fenoprop-3-butoxypropyl CAS No. 25537-26-2

Fenoprop-3-butoxypropyl

Cat. No.: B14700785
CAS No.: 25537-26-2
M. Wt: 383.7 g/mol
InChI Key: VLLVFHVXTBXQBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenoprop-3-butoxypropyl typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 3-butoxypropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Fenoprop-3-butoxypropyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fenoprop-3-butoxypropyl has been utilized in various scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development due to its auxin-like properties.

    Medicine: Explored for potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Applied in the formulation of herbicides and plant growth regulators.

Mechanism of Action

Fenoprop-3-butoxypropyl acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It affects nucleic acid biosynthesis and cell elongation, leading to uncontrolled growth and eventual death of the target plants. The compound is systemic and selective, primarily affecting broad-leaved weeds while sparing grasses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activity. Its selective action against broad-leaved weeds while sparing grasses makes it a valuable tool in integrated weed management .

Properties

CAS No.

25537-26-2

Molecular Formula

C16H21Cl3O4

Molecular Weight

383.7 g/mol

IUPAC Name

3-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C16H21Cl3O4/c1-3-4-6-21-7-5-8-22-16(20)11(2)23-15-10-13(18)12(17)9-14(15)19/h9-11H,3-8H2,1-2H3

InChI Key

VLLVFHVXTBXQBI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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